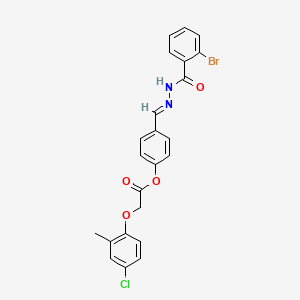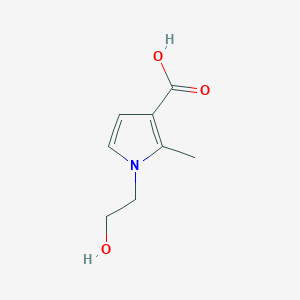
N-(5-氯-2-甲氧基苯基)-2-(4-(3-氯-2-甲基苯基)哌嗪-1-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxyethyl acrylate is an organic chemical and an aliphatic compound. It has the formula C5H8O3 and the CAS Registry Number 818–61–1. It has dual functionality containing a polymerizable acrylic group and a terminal hydroxy group .
Synthesis Analysis
A preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine, which comprises the following preparation steps: 1) reacting piperazine and piperazine dihydrochloride in solvent to prepare piperazine monohydrochloride; 2) reacting the piperazine monohydrochloride and 2-(2-chloroethoxy)ethanol in solvent .
Physical And Chemical Properties Analysis
Acrylates are important class of polymers that are rubbery, soft and tough. They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .
科学研究应用
Synthesis of Hydrogels
1-(2-Hydroxyethyl)-2-methylpyrrole-3-carboxylic acid: is utilized in the synthesis of hydrogels. Hydrogels are three-dimensional networks capable of holding large amounts of water while maintaining structure due to their physical or chemical cross-linking. The compound’s carboxylic acid group can participate in cross-linking reactions, contributing to the hydrogel’s structure and properties .
Biomedical Applications
In the biomedical field, this compound can be used to modify the properties of polymers used in tissue engineering. Its presence in a polymer matrix can enhance cell adhesion and proliferation, making it valuable for creating scaffolds that support tissue growth .
Drug Delivery Systems
The compound’s functional groups allow for the conjugation of drugs, enabling targeted drug delivery. This is particularly useful in designing drug delivery systems that respond to specific stimuli, such as changes in pH or temperature, to release therapeutic agents at the site of action .
Wound Healing
Due to its biocompatibility and ability to be formulated into hydrogels, 1-(2-Hydroxyethyl)-2-methylpyrrole-3-carboxylic acid can be used in wound dressings. These dressings can provide a moist environment conducive to healing and can be designed to release antimicrobial agents or growth factors to promote tissue repair .
Ophthalmic Applications
The hydrophilic nature of this compound makes it suitable for ophthalmic applications. It can be incorporated into materials used for contact lenses or artificial corneas, improving comfort and compatibility with ocular tissues .
Agricultural Products
In agriculture, the compound can be used to create superabsorbent materials that retain water, which can be beneficial for soil conditioning and reducing the frequency of irrigation. These materials can also be engineered to release fertilizers or pesticides in a controlled manner .
安全和危害
未来方向
属性
IUPAC Name |
1-(2-hydroxyethyl)-2-methylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-6-7(8(11)12)2-3-9(6)4-5-10/h2-3,10H,4-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFIHNHKWXPNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-2-methylpyrrole-3-carboxylic acid | |
CAS RN |
1555853-67-2 |
Source


|
| Record name | 1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

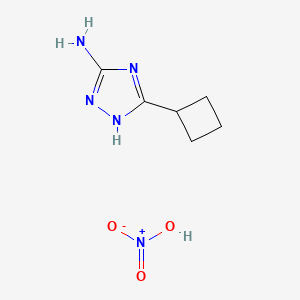
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
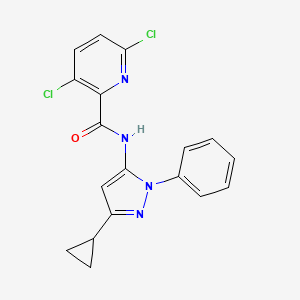
![1-[1-(2-Keto-2-pyrrolidino-ethyl)indol-3-yl]-2-(4-methylpiperazino)ethane-1,2-dione](/img/structure/B2764754.png)

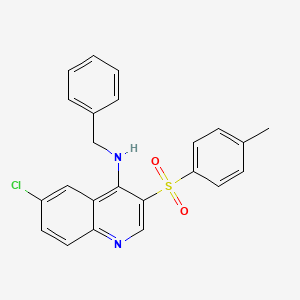
![2,6-Dichloro-N-[4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-YL]pyridine-3-carboxamide](/img/structure/B2764757.png)
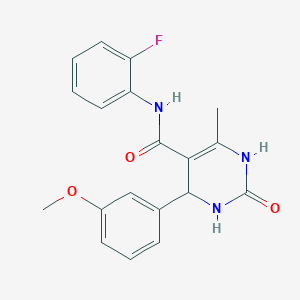

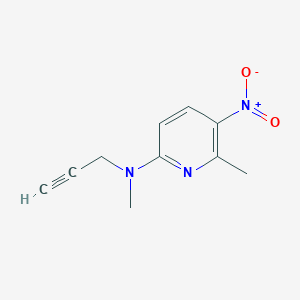
![N-(3-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2764765.png)
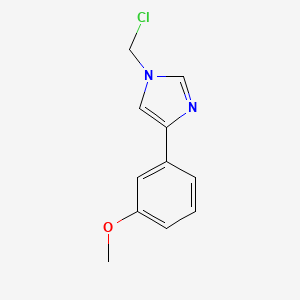
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2764769.png)
